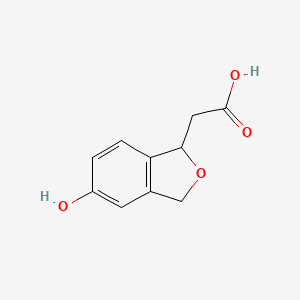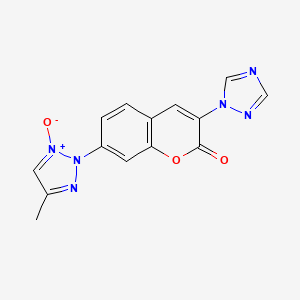
7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” is a complex organic compound that features a chromen-2-one core structure with triazole and triazolium substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Introduction of the triazole group: The chromen-2-one intermediate can be reacted with 1,2,4-triazole using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxidation to form the triazolium ion: The final step involves the oxidation of the triazole group to form the triazolium ion, which can be achieved using an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Scaling up the reactions: Using larger reactors and optimizing the concentrations of reactants.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
“7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The triazole group can be further oxidized under strong oxidizing conditions.
Reduction: The triazolium ion can be reduced back to the triazole form using reducing agents like sodium borohydride.
Substitution: The chromen-2-one core can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole group typically yields the triazolium ion, while reduction can revert it to the triazole form.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of chromen-2-one are often studied for their potential as enzyme inhibitors or fluorescent probes. The triazole and triazolium groups can enhance the compound’s binding affinity and specificity for biological targets.
Medicine
Medicinally, compounds with chromen-2-one cores are investigated for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities. The presence of triazole and triazolium groups can further modulate these activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用机制
The mechanism of action of “7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” depends on its specific application. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Fluorescent probes: The chromen-2-one core can absorb and emit light, making it useful for imaging applications.
相似化合物的比较
Similar Compounds
Coumarins: Compounds with a similar chromen-2-one core structure.
Triazole derivatives: Compounds containing the triazole group, which are known for their diverse biological activities.
Uniqueness
“7-(4-Methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one” is unique due to the combination of the chromen-2-one core with both triazole and triazolium groups. This combination can result in unique chemical and biological properties not found in other compounds.
属性
IUPAC Name |
7-(4-methyl-1-oxidotriazol-1-ium-2-yl)-3-(1,2,4-triazol-1-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O3/c1-9-6-19(22)20(17-9)11-3-2-10-4-12(18-8-15-7-16-18)14(21)23-13(10)5-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZCUDKKRPRCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN([N+](=C1)[O-])C2=CC3=C(C=C2)C=C(C(=O)O3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione](/img/structure/B8044938.png)
![benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate](/img/structure/B8044950.png)
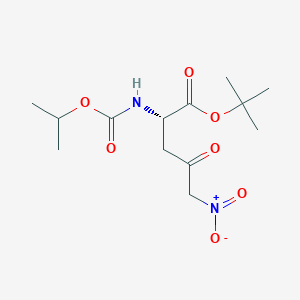
![(2S)-2-[[(E)-3-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]prop-2-enoyl]amino]propanoic acid](/img/structure/B8044957.png)
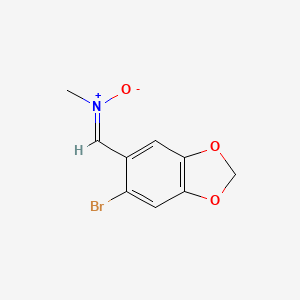
![2-[2-(furan-2-yl)propan-2-yl]-5-[(3Z)-3-methoxy-2-methylhexa-3,5-dien-2-yl]furan](/img/structure/B8044989.png)
![[(E)-[1-amino-2-(2,4-dichlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8044992.png)

![2-[(3,4-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B8045000.png)
![6-Methoxy-[1,3]dithiolo[4,5-b]quinoxalin-2-one](/img/structure/B8045015.png)

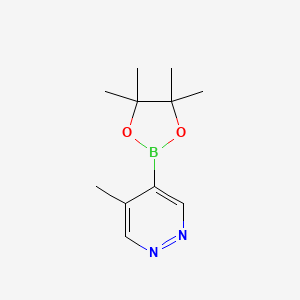
![Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8045031.png)
